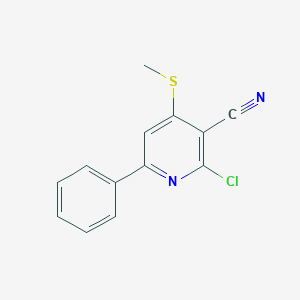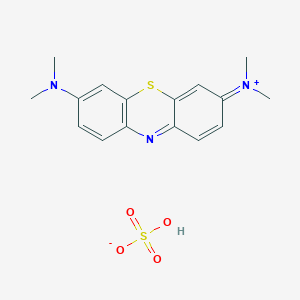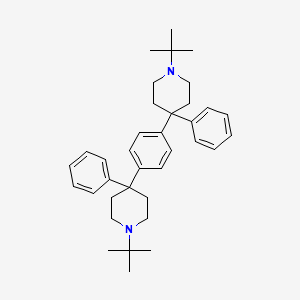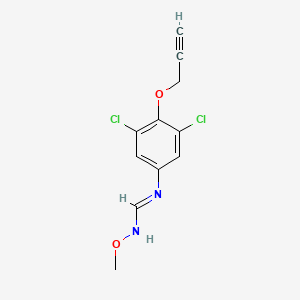![molecular formula C14H10N2O2 B14347689 2-[(4-Nitrophenyl)methyl]benzonitrile CAS No. 90292-77-6](/img/structure/B14347689.png)
2-[(4-Nitrophenyl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Nitrophenyl)methyl]benzonitrile is an organic compound that features a benzonitrile core with a 4-nitrophenylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methyl]benzonitrile typically involves the nitration of a benzonitrile derivative followed by a series of substitution reactions. One common method includes the reaction of 4-nitrobenzyl chloride with benzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2-[(4-Nitrophenyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylic position can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Reduction of Nitro Group: 2-[(4-Aminophenyl)methyl]benzonitrile.
Reduction of Nitrile Group: 2-[(4-Nitrophenyl)methyl]benzylamine.
科学的研究の応用
2-[(4-Nitrophenyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(4-Nitrophenyl)methyl]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various derivatives that may exhibit biological activity.
類似化合物との比較
Similar Compounds
4-Methylbenzonitrile: Similar structure but lacks the nitro group.
2-Methylbenzonitrile: Similar structure but with a methyl group instead of a nitrophenylmethyl group.
Uniqueness
2-[(4-Nitrophenyl)methyl]benzonitrile is unique due to the presence of both a nitro group and a nitrile group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.
特性
CAS番号 |
90292-77-6 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H10N2O2/c15-10-13-4-2-1-3-12(13)9-11-5-7-14(8-6-11)16(17)18/h1-8H,9H2 |
InChIキー |
LBSOJJUDJZBLQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)

![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)


![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)

![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)
